molecular formula C14H11FO3 B6374206 2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% CAS No. 1261897-71-5

2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6374206
CAS RN: 1261897-71-5
M. Wt: 246.23 g/mol
InChI Key: OUOGGCPBUYUPMW-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% (FMPP) is a synthetic compound that has been used in scientific research for a variety of applications. It has been used in the synthesis of various compounds, as a reagent in biochemical studies, and as a model compound in mechanistic studies. FMPP is a highly versatile compound that has been used in a variety of fields, including organic synthesis, pharmaceuticals, biochemistry, and pharmacology.

Scientific Research Applications

2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a model compound for mechanistic studies, as a reagent in biochemical studies, and as a starting material in the synthesis of various compounds. 2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% has also been used in the synthesis of pharmaceuticals, such as the anticonvulsant drug topiramate.

Mechanism of Action

The exact mechanism of action of 2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% is not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to various biochemical and physiological effects. 2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Inhibition of COX-2 leads to a reduction in the production of prostaglandins, which can have a variety of effects on the body.
Biochemical and Physiological Effects
2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. Inhibition of COX-2 leads to a reduction in the production of prostaglandins, which can reduce inflammation and pain. 2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, which can have a variety of effects on the nervous system.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% is a highly versatile compound that has many advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, 2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% has a variety of potential future applications in scientific research. It could be used as a starting material for the synthesis of more complex compounds, or as a reagent in biochemical studies. It could also be used to study the mechanism of action of various drugs, or to develop new drugs with improved efficacy. Additionally, 2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% could be used to study the biochemical and physiological effects of various compounds on the body.

Synthesis Methods

2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% can be synthesized via a variety of methods. The most common method involves the reaction of phenol with a chloroformate ester in the presence of a base. This reaction produces a carboxylic acid, which can then be converted to 2-Fluoro-4-(3-methoxycarbonylphenyl)phenol, 95% via a catalytic hydrogenation reaction. Other methods of synthesis involve the reaction of phenol with a bromoformate ester, or the reaction of phenol with an aldehyde in the presence of a base.

properties

IUPAC Name

methyl 3-(3-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-13(16)12(15)8-10/h2-8,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOGGCPBUYUPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684361
Record name Methyl 3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-71-5
Record name Methyl 3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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